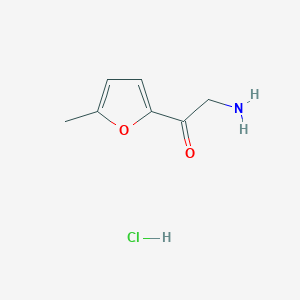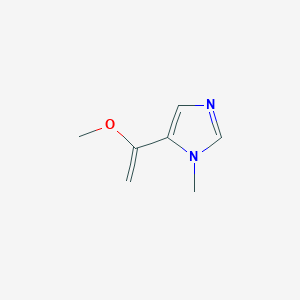
4-Bromo-2-(bromomethyl)-6-methylpyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(bromomethyl)-6-methylpyridine hydrobromide is an organic compound that belongs to the class of brominated pyridines It is characterized by the presence of two bromine atoms, a methyl group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-6-methylpyridine hydrobromide typically involves the bromination of 2-(bromomethyl)-6-methylpyridine. This can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(bromomethyl)-6-methylpyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding less substituted pyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-(bromomethyl)-6-methylpyridine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving brominated compounds.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(bromomethyl)-6-methylpyridine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The compound’s structure allows it to fit into specific binding sites, thereby affecting the function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylpyridine: Lacks the bromomethyl group, making it less reactive in substitution reactions.
2-Bromo-4-methylpyridine: Different substitution pattern on the pyridine ring, leading to different reactivity and applications.
6-Bromo-2-(bromomethyl)pyridine: Similar structure but with different positioning of the bromine atoms, affecting its chemical behavior.
Uniqueness
4-Bromo-2-(bromomethyl)-6-methylpyridine hydrobromide is unique due to the presence of both bromine atoms and a methyl group on the pyridine ring. This combination of substituents provides a distinct reactivity profile, making it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C7H8Br3N |
|---|---|
Peso molecular |
345.86 g/mol |
Nombre IUPAC |
4-bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide |
InChI |
InChI=1S/C7H7Br2N.BrH/c1-5-2-6(9)3-7(4-8)10-5;/h2-3H,4H2,1H3;1H |
Clave InChI |
XUNQRDOJVAMJBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)CBr)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


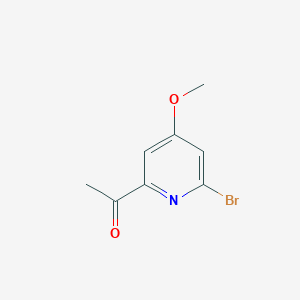
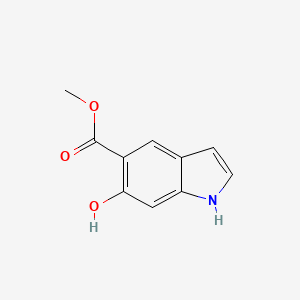
![8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662016.png)
![(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B13662031.png)

![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)
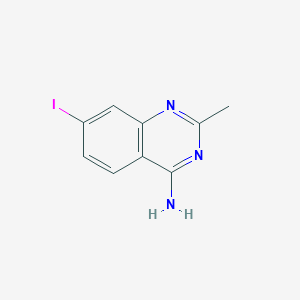
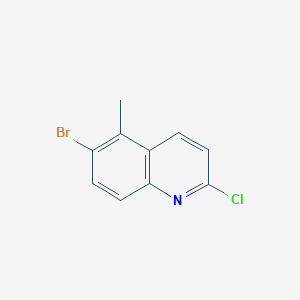
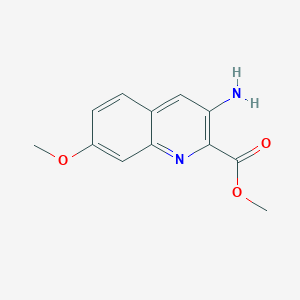
![4-Hydroxybicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13662074.png)

